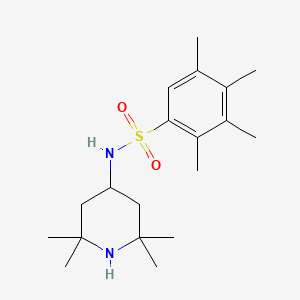

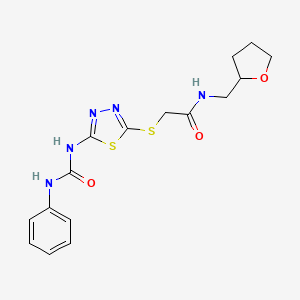

![molecular formula C19H22N4O2 B2630722 3-(2-Ethoxyphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea CAS No. 1448044-60-7](/img/structure/B2630722.png)

3-(2-Ethoxyphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridines are a class of aromatic heterocycles that have attracted growing attention due to their unique chemical structure and versatility . They have potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

Imidazopyridine is synthesized from easily available chemicals and various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed .

Molecular Structure Analysis

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Chemical Reactions Analysis

The synthesis of imidazopyridines often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .

科学的研究の応用

Antituberculosis Activity

Imidazo[1,2-a]pyridine analogues have emerged as potential antituberculosis agents. Tuberculosis (TB) remains a global health challenge, and drug-resistant strains exacerbate the problem. Researchers have identified imidazo[1,2-a]pyridines as a promising scaffold for developing new TB drugs. Some compounds within this class exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Materials Science and Optoelectronic Devices

Imidazo[1,2-a]pyridines possess great potential in materials science. Recent innovations have highlighted their use in optoelectronic devices, such as sensors and emitters for confocal microscopy and imaging . Their unique electronic properties make them attractive candidates for various applications.

Inhibitors of Excitatory Amino Acid Transporters (EAATs)

Some imidazo[1,2-a]pyridine derivatives exhibit inhibitory potency against excitatory amino acid transporters (EAATs). These transporters play a crucial role in regulating neurotransmitter levels in the central nervous system. Small lipophilic substituents at specific positions contribute to the observed EAAT3 inhibitory activity .

Synthesis of Imidazo[1,2-a]pyridines

Researchers have developed efficient synthetic methods for imidazo[1,2-a]pyridines. Solvent- and catalyst-free approaches have been explored, leading to improved yields. For example, microwave-assisted reactions using water as a solvent have yielded 2-phenylimidazo[1,2-a]pyridine .

将来の方向性

特性

IUPAC Name |

3-(2-ethoxyphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-3-22(14-15-13-20-18-11-7-8-12-23(15)18)19(24)21-16-9-5-6-10-17(16)25-4-2/h5-13H,3-4,14H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVZDZMESSHYTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C2N1C=CC=C2)C(=O)NC3=CC=CC=C3OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-isobutyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2630647.png)

![2,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2630649.png)

![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2630650.png)

![2-(2-methoxy-4-methylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2630658.png)

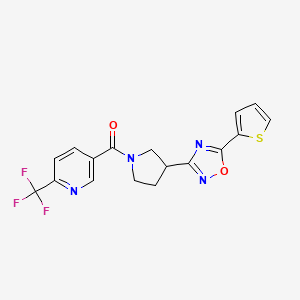

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2630659.png)

![1-[4-(4-Methoxyphenoxy)butyl]piperazine](/img/structure/B2630660.png)

![Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2630662.png)